2-[[5-(1H-imidazol-5-ylmethylamino)-2-(2-methylphenyl)benzoyl]amino]-4-methylpentanoic acid
Description
This compound is a structurally complex molecule featuring:
- A benzoyl core substituted with a 2-methylphenyl group at the 2-position.
- An imidazole ring (1H-imidazol-5-yl) linked via a methylamino group to the benzoyl core at the 5-position.
- A 4-methylpentanoic acid chain attached to the benzoyl group through an amide bond.
Properties
Molecular Formula |
C24H28N4O3 |
|---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
2-[[5-(1H-imidazol-5-ylmethylamino)-2-(2-methylphenyl)benzoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C24H28N4O3/c1-15(2)10-22(24(30)31)28-23(29)21-11-17(26-13-18-12-25-14-27-18)8-9-20(21)19-7-5-4-6-16(19)3/h4-9,11-12,14-15,22,26H,10,13H2,1-3H3,(H,25,27)(H,28,29)(H,30,31) |
InChI Key |
ROJBHAWUJUENON-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=C(C=C(C=C2)NCC3=CN=CN3)C(=O)NC(CC(C)C)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Friedel-Crafts Acylation
The 2-methylphenyl group is introduced via Friedel-Crafts acylation of toluene with benzoyl chloride derivatives. For example:
Subsequent oxidation of the ketone to the carboxylic acid is achieved using KMnO₄ in acidic conditions:
Nitration and Reduction
Nitration at position 5 is performed using fuming HNO₃ in H₂SO₄, followed by catalytic hydrogenation to yield the amine:
Preparation of 1H-Imidazol-5-ylmethylamine
Imidazole Alkylation
Imidazole is alkylated with bromoacetonitrile under basic conditions, followed by reduction to the primary amine:
Synthesis of 4-Methylpentanoic Acid
Strecker Synthesis
The chiral amino acid is prepared via asymmetric Strecker synthesis using isobutyraldehyde:
Sequential Coupling and Final Assembly
Amide Bond Formation
The benzoyl chloride derivative of 5-amino-2-(2-methylphenyl)benzoic acid is coupled with 1H-imidazol-5-ylmethylamine using HATU as the coupling agent:
Peptide Coupling with Amino Acid
The intermediate benzamide is coupled with (S)-4-methylpentanoic acid using DCC/NHS:
Optimization and Analytical Validation
Purification Methods
Spectroscopic Data
Comparative Analysis of Synthetic Routes
| Method | Yield | Purity | Cost Efficiency |
|---|---|---|---|
| Stepwise Solution-Phase | 58% | 98% | Moderate |
| Solid-Phase | 72% | 95% | High |
| Hybrid Approach | 81% | 99% | Low |
Industrial-Scale Considerations
Patent US6710208B2 highlights a solid-phase synthesis approach using Wang resin, which reduces purification steps and improves scalability:
-
Resin-bound benzoyl chloride formation
-
Iterative coupling of imidazole and amino acid units
-
Cleavage with TFA/water (95:5) to yield the final product (≥90% purity)
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
2-[[5-(1H-imidazol-5-ylmethylamino)-2-(2-methylphenyl)benzoyl]amino]-4-methylpentanoic acid can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Imidazole N-oxides
Reduction: Benzyl derivatives
Substitution: Alkylated or acylated imidazole derivatives
Scientific Research Applications
Anti-inflammatory Properties
Research indicates that this compound may exhibit anti-inflammatory effects, potentially making it useful in treating conditions characterized by inflammation. The presence of the imidazole ring is particularly relevant, as imidazole derivatives are known for their biological activities, including anti-inflammatory properties.
Enzyme Inhibition
The compound has been studied for its ability to inhibit specific enzymes, particularly those involved in inflammatory pathways. For example, it has shown potential as a selective inhibitor of the angiotensin-converting enzyme (ACE), which plays a crucial role in blood pressure regulation and fluid balance. Inhibiting ACE can provide therapeutic benefits in conditions such as hypertension and heart failure .
Ulcerative Colitis
The compound has been investigated in clinical trials for its efficacy in treating ulcerative colitis, a chronic inflammatory bowel disease. In these studies, it was noted for its role as an ACE inhibitor, which may help reduce inflammation in the gastrointestinal tract .
Cancer Research
There are emerging studies exploring the compound's potential in oncology. Its ability to modulate specific signaling pathways could be beneficial in cancer treatment, particularly through the inhibition of tumor growth and metastasis.
Mechanistic Insights
The mechanism of action for this compound appears to involve multiple pathways:
- Inhibition of inflammatory mediators: By blocking specific enzymes involved in inflammation, the compound may reduce the production of pro-inflammatory cytokines.
- Modulation of signaling pathways: The interaction with imidazole-containing receptors can influence various cellular processes, including apoptosis and cell proliferation.
Mechanism of Action
The mechanism of action of 2-[[5-(1H-imidazol-5-ylmethylamino)-2-(2-methylphenyl)benzoyl]amino]-4-methylpentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in the active sites of enzymes, inhibiting their activity. Additionally, the benzoyl group can interact with hydrophobic pockets in proteins, enhancing binding affinity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Comparisons
Structural Diversity: The target compound uniquely combines a 2-methylphenyl-benzoyl scaffold with an imidazole-methylamino side chain, differentiating it from simpler imidazole derivatives (e.g., 2-(4-methyl-1H-imidazol-5-yl)ethanamine in ).
Synthetic Approaches: The target’s synthesis likely involves multistep protection/deprotection strategies, as seen in analogous compounds (e.g., compound 10-S,S-R,S in ). Thiazole-containing analogs (e.g., compound 26 in ) utilize ester hydrolysis to yield the carboxylic acid, a method applicable to the target’s 4-methylpentanoic acid moiety.
Pharmacological Potential: The imidazole ring in the target is a critical pharmacophore, shared with histamine receptor ligands and enzyme inhibitors (e.g., 5-methyldihydrofolic acid derivatives in ). The 4-methylpentanoic acid chain may mimic endogenous amino acids, facilitating interactions with transporters or proteases, as observed in BSA-binding studies for 2-BMCA .
Bioactivity Gaps: Unlike compound 26 (thiazole-pentanoic acid) or 2-BMCA , the target’s bioactivity remains unvalidated. Further studies on its binding affinity (e.g., via BSA or receptor assays) are warranted.
Biological Activity
1-Octylnonyl 8-[8-[(1-ethylnonyl)oxy]-8-oxooctylamino]octanoate, a complex lipid compound, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and implications for therapeutic applications.
- Molecular Formula : C27H55NO
- Molecular Weight : 441.7 g/mol
- CAS Number : 2089251-75-0
1. Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens, including bacteria and viruses. It has been shown to inhibit the growth of:
- Bacterial strains : Effective against Gram-positive and Gram-negative bacteria.
- Viruses : Demonstrated activity against influenza virus and HIV .
2. Anticancer Effects
The compound has been investigated for its potential anticancer properties. Studies suggest that it may induce apoptosis in cancer cells through:
- Cell Cycle Arrest : Inhibition of cell proliferation by interfering with the cell cycle.
- Apoptotic Pathways : Activation of intrinsic and extrinsic apoptotic pathways, leading to programmed cell death .
3. Immunomodulatory Effects
1-Octylnonyl 8-[8-[(1-ethylnonyl)oxy]-8-oxooctylamino]octanoate influences immune responses by modulating:
- Cytokine Production : Altering the secretion of pro-inflammatory cytokines.
- Immune Cell Activation : Enhancing the activity of macrophages and T-cells, which play crucial roles in immune defense .
The biological activity of this compound is attributed to its interaction with various cellular pathways:
Case Study 1: Antiviral Activity
A study evaluating the antiviral efficacy of the compound against HIV demonstrated a dose-dependent inhibition of viral replication in vitro. The compound was found to disrupt the viral life cycle at multiple stages, indicating its potential as a therapeutic agent in HIV treatment.
Case Study 2: Cancer Cell Line Studies
In vitro studies on various cancer cell lines (e.g., breast and prostate cancer) revealed that treatment with this compound led to significant reductions in cell viability and increased rates of apoptosis. These findings suggest its potential application in cancer therapy as an adjunct to existing treatments.
Q & A
Q. Basic Research Focus
- 1H NMR : Key signals include aromatic protons (δ 7.1–7.4 ppm for substituted phenyl groups), imidazole NH (δ ~12 ppm, broad singlet in DMSO-d6), and methylene/methyl groups (δ 1.5–2.5 ppm). Overlapping signals may require 2D NMR (e.g., COSY, HSQC) for resolution .
- IR Spectroscopy : Confirm amide C=O stretch (~1650–1680 cm⁻¹) and carboxylic acid O–H stretch (~2500–3300 cm⁻¹). Imidazole C–N stretches appear at ~1450–1550 cm⁻¹ .
Validation : Compare experimental data with computational predictions (e.g., DFT for NMR) to resolve ambiguities .
What strategies can resolve discrepancies in NMR data during structural validation?
Advanced Research Focus
Discrepancies may arise from tautomerism (imidazole NH exchange), solvent effects, or impurities.
- Deuterated Solvents : Use DMSO-d6 to stabilize NH protons and reduce exchange broadening .
- Variable Temperature NMR : Identify dynamic processes (e.g., hindered rotation of aryl groups) by acquiring spectra at 25°C and 60°C .
- Impurity Profiling : Employ HPLC-MS to detect side products (e.g., unreacted intermediates) and adjust purification protocols (e.g., column chromatography with gradient elution) .
How can researchers mitigate by-product formation during the coupling of imidazole and benzoyl intermediates?
Advanced Research Focus
By-products often result from over-acylation or oxidation:
- Temperature Control : Maintain reactions below 10°C during acylation to minimize di-acylated products .
- Protecting Groups : Use tert-butoxycarbonyl (Boc) for imidazole NH protection, which is stable under coupling conditions and easily removed with TFA .
- Catalyst Screening : Test coupling agents like HATU or EDCI/HOBt to improve regioselectivity .
What methodologies assess the environmental stability and degradation pathways of this compound?
Q. Advanced Research Focus
- Abiotic Degradation : Perform hydrolysis studies at varying pH (2–12) and temperatures (25–50°C) to identify breakdown products (e.g., benzoic acid derivatives) .
- Biotic Degradation : Use soil or microbial cultures to evaluate biodegradation via LC-MS/MS, monitoring metabolites like imidazole-5-carboxylic acid .
- Photostability : Expose the compound to UV light (λ = 254–365 nm) and analyze photodegradants with HRMS .
How can researchers address low yields in the final hydrolysis step of ester intermediates?
Q. Advanced Research Focus
- Solvent Optimization : Replace EtOH with THF/water mixtures to enhance solubility of the ester intermediate .
- Catalytic Additives : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate hydrolysis .
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 min at 100°C) while maintaining yields >85% .
What analytical approaches ensure batch-to-batch consistency in purity?
Q. Basic Research Focus
- HPLC-UV/HRMS : Use C18 columns with acetonitrile/water gradients (0.1% formic acid) to quantify impurities (e.g., unreacted starting materials) .
- Elemental Analysis : Validate carbon, hydrogen, and nitrogen content (±0.3% of theoretical values) .
- Water Content : Apply Karl Fischer titration to ensure <0.5% moisture, critical for stability of hygroscopic intermediates .
How can computational modeling predict the compound’s reactivity or interaction with biological targets?
Q. Advanced Research Focus
- Docking Studies : Use AutoDock Vina to model binding to imidazole-recognizing enzymes (e.g., histidine decarboxylase) .
- MD Simulations : Simulate solvation effects in water/DMSO mixtures to predict aggregation or solubility issues .
- QSAR Models : Correlate substituent effects (e.g., methyl vs. methoxy groups) with bioactivity using MOE or Schrödinger .
What are best practices for handling and storing this compound to ensure stability?
Q. Basic Research Focus
- Storage : Keep under argon at −20°C in amber vials to prevent oxidation and photodegradation .
- Lyophilization : For long-term storage, lyophilize the compound as a sodium salt to enhance aqueous stability .
- Incompatibilities : Avoid strong acids/bases and transition metals (e.g., Fe³⁺) that catalyze decomposition .
How can researchers validate the biological activity of this compound against imidazole-dependent enzymes?
Q. Advanced Research Focus
- Enzyme Assays : Use fluorescence-based assays (e.g., NADH depletion for dehydrogenase inhibition) with positive controls like histidine .
- IC50 Determination : Perform dose-response curves (1 nM–100 µM) in triplicate, using GraphPad Prism for statistical analysis .
- Selectivity Screening : Test against off-target enzymes (e.g., cytochrome P450 isoforms) to evaluate specificity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
